

An In-depth Technical Guide to 5-Cyanouracil: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: 5-Cyanouracil

CAS No.: 4425-56-3

Cat. No.: B1208135

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This guide provides a comprehensive technical overview of **5-Cyanouracil** (CAS No. 4425-56-3), a pivotal heterocyclic compound in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis methodologies, and significant applications of this versatile pyrimidine derivative.

Introduction: The Strategic Importance of 5-Cyanouracil

5-Cyanouracil is a substituted pyrimidine that has garnered significant attention as a crucial building block in the synthesis of a wide range of biologically active molecules.[1] Its structure, featuring a uracil core functionalized with an electron-withdrawing cyano ($-C\equiv N$) group at the 5-position, imparts unique reactivity and stability. This makes it an indispensable intermediate for developing novel therapeutic agents, particularly antiviral and anticancer drugs.[2][3] The nitrile pharmacophore is a well-established functional group in numerous pharmaceuticals, valued for its metabolic stability and ability to participate in key binding interactions.[4] The strategic placement of the cyano group on the uracil ring provides a versatile handle for a multitude of

chemical transformations, paving the way for the creation of diverse molecular architectures and new chemical entities.[1]

Core Chemical & Physical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. **5-Cyanouracil** is typically a white to off-white, crystalline powder.[2][5] Key identifying and physical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	4425-56-3	[1][2][3][6]
Molecular Formula	C ₅ H ₃ N ₃ O ₂	[2][7][8]
Molecular Weight	137.10 g/mol	[2][8]
IUPAC Name	2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile	[7][8]
Synonyms	2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile	[2]
Melting Point	303 °C (with decomposition)	[2][5]
Appearance	White to orange to green crystalline powder	[2][5]
Purity	Typically ≥97% (by HPLC)	[7]
Storage	Room Temperature, in a dry, sealed environment	[1][2]

Synthesis and Mechanistic Pathways

The synthesis of **5-Cyanouracil** is critical for its availability in pharmaceutical manufacturing and research. Several synthetic routes have been developed, with the choice of method often depending on the desired scale, yield, and purity.

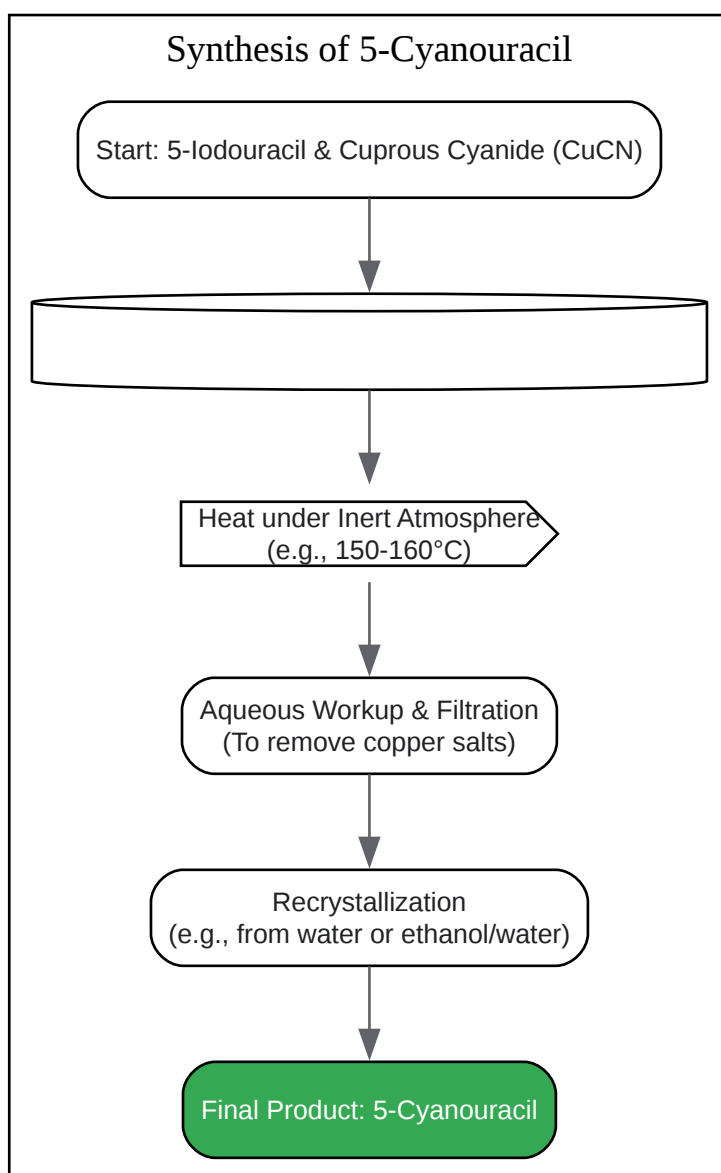
Cyanation of Halogenated Uracil Precursors

A prevalent and high-yield method involves the nucleophilic substitution of a halogen atom at the 5-position of the uracil ring. The use of 5-iodouracil as a starting material and cuprous cyanide (CuCN) as the cyanide source is a well-documented and effective approach.^{[9][10]}

Causality Behind Experimental Choices:

- **Starting Material:** 5-Iodouracil is an excellent substrate because the carbon-iodine bond is relatively weak and susceptible to nucleophilic attack compared to other halogens like bromine or chlorine.
- **Reagent:** Cuprous cyanide (CuCN) is preferred over alkali metal cyanides (like NaCN or KCN) in this context because copper(I) facilitates the reaction, likely through a mechanism involving oxidative addition and reductive elimination, leading to higher yields and cleaner reactions for this specific transformation.^[9]
- **Solvent:** A high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is typically used to ensure the solubility of the reactants and to facilitate the reaction, which often requires elevated temperatures.

A generalized workflow for this synthesis is depicted below.



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Workflow for 5-Cyanouracil Synthesis via Cyanation.

Multi-Component Reaction Approach

More recent synthetic strategies involve multi-component reactions (MCRs), which offer the advantage of building complex molecules in a single step from simple precursors, improving atom economy and efficiency. One such method involves the reaction of (2-cyanoacetyl) carbamate, ethyl orthoformate, and a primary amine in acetonitrile.^[11] This approach allows for the feasible construction of the **5-cyanouracil** ring system.^[11]

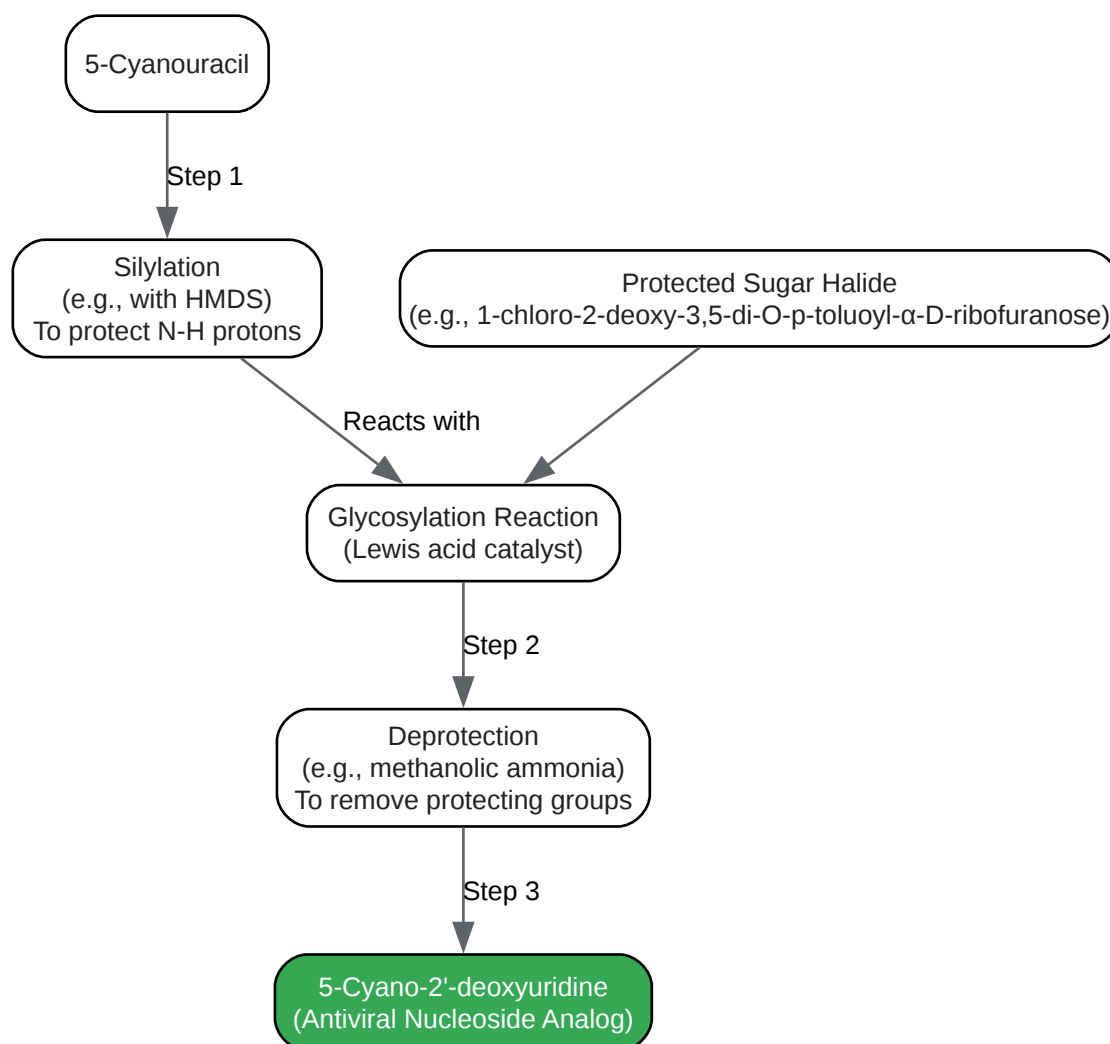
Chemical Reactivity and Applications

The dual functionality of the pyrimidine ring and the cyano group makes **5-Cyanouracil** a versatile synthetic intermediate.^[1]

As a Precursor to Nucleoside Analogs

A primary application of **5-Cyanouracil** is in the synthesis of modified nucleosides, which are cornerstone compounds in antiviral and anticancer therapies.^[2] The uracil base can be glycosylated to introduce a ribose or deoxyribose sugar moiety, forming compounds like 5-cyanouridine or 5-cyano-2'-deoxyuridine.^{[10][12]} These analogs can act as antimetabolites, interfering with nucleic acid synthesis in rapidly dividing cancer cells or viruses.^{[2][13]} For example, 5-cyano-2'-deoxyuridine has demonstrated inhibitory activity against the vaccinia virus.^[12]

The general pathway is illustrated below.



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Pathway to Nucleoside Analogs from 5-Cyanouracil.

Role in Heterocyclic and Medicinal Chemistry

Beyond nucleosides, the cyano group can be transformed into other functional groups (e.g., amines, carboxylic acids, amides), further expanding its utility.[1] This versatility allows chemists to use **5-Cyanouracil** as a scaffold to develop a wide array of heterocyclic compounds for screening in drug discovery programs.[3] It serves as a foundational molecule for exploring new reaction pathways and creating diverse chemical structures.[3]

Safety and Handling

As with any laboratory chemical, proper handling of **5-Cyanouracil** is essential. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.^{[8][14]}

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.^[15]
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid dust formation.^[15]
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.^{[1][15]}
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.^[15]

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.^{[14][15]}

Conclusion

5-Cyanouracil (CAS: 4425-56-3) is far more than a simple chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists and drug development professionals. Its unique combination of a pyrimidine core and a reactive cyano group provides a robust platform for the synthesis of complex and biologically active molecules. From high-yield synthesis via halogenated precursors to its critical role in forming potent antiviral and anticancer nucleoside analogs, the importance of **5-Cyanouracil** is well-established. A comprehensive understanding of its chemical properties, reactivity, and handling protocols is paramount for leveraging its full potential in advancing pharmaceutical research.

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